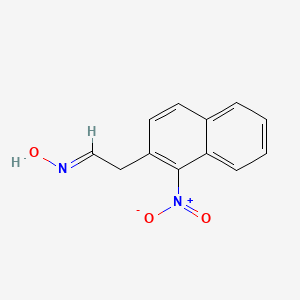

2-(1-Nitro-2-naphthyl)acetaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

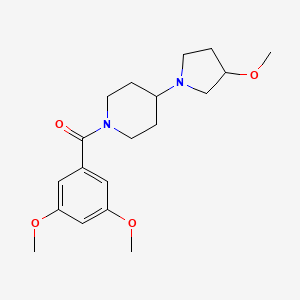

2-(1-Nitro-2-naphthyl)acetaldehyde oxime is a chemical compound with the molecular formula C12H10N2O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime is characterized by a nitro group attached to a naphthyl ring, an acetaldehyde group, and an oxime functional group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

Oximes, such as 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, can undergo a variety of chemical reactions. For example, a carbon-centered radical can add preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . This reaction is regioselective, producing the more stable of the two possible adduct radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, such as its melting point, boiling point, and density, can be found in chemical databases .Aplicaciones Científicas De Investigación

Novel Synthesis Pathways

Research has demonstrated innovative synthetic pathways utilizing compounds similar to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime. For instance, a study presented a one-pot synthesis method for creating isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, showcasing the versatility of naphthaldehyde oximes in forming complex molecular structures through oxidative cyclisation processes (Supsana, Tsoungas, & Varvounis, 2000). Another study expanded on this by detailing the oxidation of 1-acyl-2-naphthol oximes to generate a variety of cyclic and dimeric structures, further underscoring the utility of these compounds in synthetic organic chemistry (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).

Photophysical Properties and Applications

The synthesis and characterization of organotin compounds derived from Schiff bases, including nitro-substituted naphthaldehyde derivatives, have shown potential applications in organic light-emitting diodes (OLEDs). These studies illustrate the role of nitro-substituted compounds in developing materials with significant photophysical properties, potentially useful in electronic and photonic devices (García-López et al., 2014).

Environmental and Analytical Chemistry

Compounds related to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime have been explored for their environmental applications. For example, the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation demonstrates the potential for these compounds in environmental cleanup and pollution control technologies (Arai et al., 2008). Additionally, the development of fluorescent probes for sensitive detection of carbonyl compounds highlights the importance of naphthaldehyde oximes in analytical chemistry, offering tools for monitoring environmental and biological samples (Houdier, Perrier, Defrancq, & Legrand, 2000).

Propiedades

IUPAC Name |

(NE)-N-[2-(1-nitronaphthalen-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(16)17/h1-6,8,15H,7H2/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASFHRXAIWSGT-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)

![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)

![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)